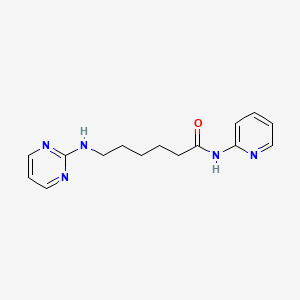![molecular formula C19H22N4O B14933096 N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-N'-phenylurea](/img/structure/B14933096.png)
N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-N'-phenylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-N’-phenylurea is a synthetic organic compound that features a benzimidazole moiety linked to a phenylurea structure. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The unique structure of N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-N’-phenylurea makes it a compound of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-N’-phenylurea typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or trimethyl orthoformate.
Attachment of Methylbutyl Group: The next step involves the introduction of the 2-methylbutyl group to the benzimidazole core. This can be achieved through alkylation reactions using appropriate alkyl halides under basic conditions.
Formation of Phenylurea Moiety: The final step involves the reaction of the benzimidazole derivative with phenyl isocyanate to form the phenylurea structure.
Industrial Production Methods
Industrial production of N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-N’-phenylurea follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-N’-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzimidazole or phenylurea moieties are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学研究应用
N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-N’-phenylurea has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-N’-phenylurea involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or interact with cellular receptors to exert anticancer effects.
相似化合物的比较
Similar Compounds
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-N’-phenylurea: Similar structure but with a different alkyl chain length.
N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-N’-methylurea: Similar structure but with a different substituent on the urea moiety.
N-[1-(1H-benzimidazol-2-yl)-2-ethylbutyl]-N’-phenylurea: Similar structure but with a different alkyl chain branching.
Uniqueness
N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-N’-phenylurea is unique due to its specific combination of the benzimidazole core and the phenylurea structure, which imparts distinct pharmacological properties. The presence of the 2-methylbutyl group further differentiates it from other similar compounds, potentially leading to unique biological activities and applications.
属性
分子式 |
C19H22N4O |
|---|---|
分子量 |
322.4 g/mol |
IUPAC 名称 |
1-[(1S,2S)-1-(1H-benzimidazol-2-yl)-2-methylbutyl]-3-phenylurea |
InChI |
InChI=1S/C19H22N4O/c1-3-13(2)17(18-21-15-11-7-8-12-16(15)22-18)23-19(24)20-14-9-5-4-6-10-14/h4-13,17H,3H2,1-2H3,(H,21,22)(H2,20,23,24)/t13-,17-/m0/s1 |
InChI 键 |
ZMRZRSHVEVOXQG-GUYCJALGSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C1=NC2=CC=CC=C2N1)NC(=O)NC3=CC=CC=C3 |
规范 SMILES |
CCC(C)C(C1=NC2=CC=CC=C2N1)NC(=O)NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-{[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}ethyl)-1-methyl-1H-indole-6-carboxamide](/img/structure/B14933015.png)
![2-(6-fluoro-1H-indol-1-yl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone](/img/structure/B14933030.png)
![4-methyl-2-(1H-pyrrol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B14933034.png)
![2-(benzylamino)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide](/img/structure/B14933036.png)

![ethyl (2-{[3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)butanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B14933039.png)
![N-[4-(acetylamino)phenyl]-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B14933046.png)
![N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B14933056.png)
![1-(4,6-dimethylpyrimidin-2-yl)-N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]piperidine-3-carboxamide](/img/structure/B14933057.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanamide](/img/structure/B14933063.png)
![2-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B14933067.png)
![1-[(7-Chloro-4-oxo-1,4-dihydroquinolin-3-yl)carbonyl]piperidine-4-carboxamide](/img/structure/B14933072.png)
![1-(2-methoxyethyl)-N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1H-indole-2-carboxamide](/img/structure/B14933079.png)
![(5S)-3-[(1-Isopropyl-1H-indol-6-YL)carbonyl]-9-nitro-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-A][1,5]diazocin-8-one](/img/structure/B14933083.png)
